2,2-Dimethylhexanoic acid
Overview
Description
2,2-Dimethylhexanoic acid is an organic compound with the molecular formula C8H16O2. It is a medium-chain fatty acid characterized by the presence of two methyl groups attached to the second carbon of the hexanoic acid chain. This compound is known for its colorless to pale yellow oily liquid appearance and is soluble in common organic solvents such as ethanol, ether, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylhexanoic acid can be synthesized through the oxidation of 2,2-dimethylhexanol. The oxidation process typically involves the use of an oxidizing agent such as acidic potassium permanganate. The reaction conditions include maintaining an acidic environment to facilitate the oxidation process .
Industrial Production Methods: In industrial settings, this compound can also be produced through ester hydrolysis, reduction of carbonyl compounds, or synthesis of alkyl halides. These methods involve various reaction conditions and catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylhexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Acidic potassium permanganate is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halides and nucleophiles, are employed under controlled conditions.
Major Products:
Oxidation: Produces oxidized derivatives of this compound.
Reduction: Yields 2,2-dimethylhexanol.
Substitution: Results in substituted derivatives with different functional groups.
Scientific Research Applications
2,2-Dimethylhexanoic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other compounds, such as synthetic drugs, fragrances, and advanced polymers.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of surfactants, emulsifiers, and lubricants for various industrial applications
Mechanism of Action
The mechanism of action of 2,2-Dimethylhexanoic acid involves its ability to undergo chemical reactions and form new compounds with specific properties. In the pharmaceutical industry, it acts as an intermediate, participating in reactions that lead to the formation of therapeutic agents. The molecular targets and pathways involved depend on the specific reactions and the resulting compounds .
Comparison with Similar Compounds
- 2,2-Dimethylbutyric acid
- 2,2-Dimethylsuccinic acid
- 2-Ethylhexanoic acid
- 2,4-Dimethyl-2-pentenoic acid
Comparison: 2,2-Dimethylhexanoic acid is unique due to its specific structure with two methyl groups attached to the second carbon of the hexanoic acid chain. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, 2,2-Dimethylbutyric acid and 2,2-Dimethylsuccinic acid have shorter carbon chains, while 2-Ethylhexanoic acid has an ethyl group instead of two methyl groups .
Properties
IUPAC Name |
2,2-dimethylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-5-6-8(2,3)7(9)10/h4-6H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTWDTVYXAEAJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276526 | |
Record name | 2,2-Dimethylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
813-72-9 | |
Record name | 2,2-Dimethylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dimethylhexanoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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